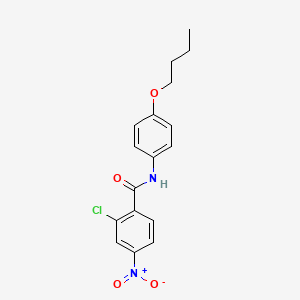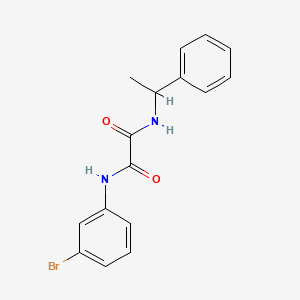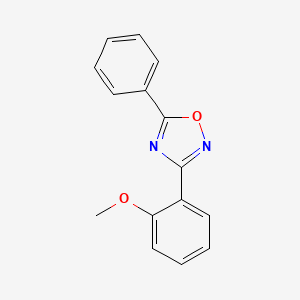
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide, also known as BNPPB, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of the volume-regulated anion channel (VRAC), which is involved in a variety of physiological processes, including cell volume regulation, apoptosis, and migration.
Mechanism of Action
The mechanism of action of N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide involves inhibition of VRAC. VRAC is a chloride channel that is involved in cell volume regulation, apoptosis, and migration. Inhibition of VRAC by N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide results in an increase in intracellular chloride concentration, which can lead to cell swelling and ultimately cell death.
Biochemical and Physiological Effects
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide has a variety of biochemical and physiological effects on cells. Inhibition of VRAC by N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide has been shown to result in an increase in intracellular chloride concentration, which can lead to cell swelling and ultimately cell death. In addition, N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit cell migration.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide in lab experiments is its potent inhibition of VRAC. This allows researchers to study the effects of VRAC inhibition on a variety of physiological processes, including cell volume regulation, apoptosis, and migration. However, one limitation of using N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide in lab experiments is its potential toxicity. N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide has been shown to have toxic effects on cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide. One area of research is the development of more potent and specific inhibitors of VRAC. Another area of research is the study of the effects of VRAC inhibition on different cell types and in different physiological contexts. Finally, the development of new therapeutic agents based on VRAC inhibition is an area of active research.
Synthesis Methods
The synthesis method for N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide involves several steps. The first step is the synthesis of 4-butoxyaniline, which is achieved by reacting 4-butoxyphenol with aniline in the presence of a catalyst. The second step is the synthesis of 2-chloro-4-nitrobenzoyl chloride, which is achieved by reacting 2-chloro-4-nitrobenzoic acid with thionyl chloride. The final step is the synthesis of N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide, which is achieved by reacting 4-butoxyaniline with 2-chloro-4-nitrobenzoyl chloride in the presence of a base.
Scientific Research Applications
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide has been extensively studied in scientific research due to its potent inhibition of VRAC. VRAC is involved in a variety of physiological processes, including cell volume regulation, apoptosis, and migration. Inhibition of VRAC by N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide has been shown to have a variety of effects on cells, including inhibition of cell proliferation, induction of apoptosis, and inhibition of cell migration.
properties
IUPAC Name |
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-2-3-10-24-14-7-4-12(5-8-14)19-17(21)15-9-6-13(20(22)23)11-16(15)18/h4-9,11H,2-3,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTUGUHWEHBAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4927274.png)

![{1-[(2-methoxy-1-naphthyl)methyl]-2-pyrrolidinyl}methanol](/img/structure/B4927290.png)

![N-(3-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4927299.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-2-furamide](/img/structure/B4927318.png)
![3-(3,4-difluorophenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4927328.png)
![(2-methoxyethyl)[2-(2-methylphenoxy)ethyl]amine oxalate](/img/structure/B4927332.png)

![4-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4927344.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4927350.png)
![5-[(4-biphenylylcarbonyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4927352.png)
![1-[(3-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4927353.png)